2-cyano-6-methylpyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-7(5-8)9(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKQYQUQLQBIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyano 6 Methylpyridine 1 Oxide and Its Analogs
Direct Synthesis Approaches to Pyridine (B92270) N-Oxide with Cyano Functionality
Direct synthetic routes focus on either introducing a cyano group to a pre-formed pyridine N-oxide ring or oxidizing a cyanopyridine derivative. These methods are often favored for their straightforward nature.
Cyanation of Pyridine N-Oxide Precursors
A primary strategy involves the functionalization of a pyridine N-oxide precursor with a cyano group. This approach leverages the activating effect of the N-oxide moiety, which facilitates nucleophilic substitution on the pyridine ring. scripps.edu
A well-established method for preparing cyanopyridines involves the reaction of pyridine N-oxides with alkali cyanides. orgsyn.orgacs.org This can be applied to the synthesis of 2-cyano-6-methylpyridine from 2-picoline-1-oxide. The synthesis proceeds through the formation of a methoxy-pyridinium salt intermediate. orgsyn.org
The initial step involves the N-oxidation of 2-picoline to yield 2-picoline-1-oxide. orgsyn.org This intermediate is then activated by reaction with dimethyl sulfate (B86663), which forms a 1-methoxy-2-methylpyridinium methyl sulfate salt. orgsyn.org This salt is highly reactive towards nucleophiles. Subsequent treatment with a cyanide source, such as sodium cyanide, introduces the cyano group at the C2 position of the pyridine ring, yielding 2-cyano-6-methylpyridine. orgsyn.org The final step to obtain the target compound would be the N-oxidation of 2-cyano-6-methylpyridine.
| Step | Reactant | Reagent | Product |
| 1 | 2-Picoline | Oxidizing Agent | 2-Picoline-1-oxide |
| 2 | 2-Picoline-1-oxide | Dimethyl sulfate | 1-Methoxy-2-methylpyridinium methyl sulfate |
| 3 | 1-Methoxy-2-methylpyridinium methyl sulfate | Sodium cyanide | 2-Cyano-6-methylpyridine |
| 4 | 2-Cyano-6-methylpyridine | Oxidizing Agent | 2-Cyano-6-methylpyridine 1-oxide |
The Reissert-Henze reaction offers a direct method for the cyanation of pyridine N-oxides. nii.ac.jpresearchgate.net The classic reaction involves treating a pyridine N-oxide with a cyanide source and an acylating agent, like benzoyl chloride, which typically results in cyanation at the C2 position. nii.ac.jp
Modifications to the Reissert-Henze reaction have been developed to improve yields and regioselectivity. For instance, the use of trimethylsilanecarbonitrile (TMSCN) in conjunction with an activating agent such as dimethylcarbamoyl chloride provides an effective means for the regioselective cyanation of pyridine 1-oxides. chem-soc.siacs.org This modified approach often proceeds under milder conditions. The reaction is believed to proceed through an N-acyloxypyridinium intermediate, which is then attacked by the cyanide ion. chem-soc.si
| Reagent System | Position of Cyanation |
| Benzoyl chloride, KCN | C2 nii.ac.jp |
| Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | C2 chem-soc.siacs.org |
N-Oxidation of 2-Cyano-6-methylpyridine
An alternative direct synthetic route is the N-oxidation of 2-cyano-6-methylpyridine. This approach requires an oxidizing agent that can selectively oxidize the pyridine nitrogen without reacting with the cyano or methyl groups.
Several oxidation protocols are available for the N-oxidation of azaaromatic nitriles.
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective reagent for the N-oxidation of pyridines. The reaction is typically carried out in a chlorinated solvent.
Methyltrioxorhenium/Hydrogen Peroxide (MTO/H₂O₂): This catalytic system is known for its high efficiency in N-oxidation reactions, even with electron-deficient pyridines.
Indirect Synthesis Pathways and Precursor Chemistry
Indirect synthetic pathways to this compound involve the transformation of other functional groups on the pyridine N-oxide ring or the construction of the ring itself.
One potential indirect route starts from 2-bromo-6-methylpyridine (B113505). This starting material can be oxidized to 2-bromo-6-methylpyridine 1-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. The resulting N-oxide can then undergo a nucleophilic substitution reaction, such as a Rosenmund-von Braun reaction with copper(I) cyanide, to replace the bromine atom with a cyano group.
Another indirect approach could involve the dehydration of an oxime precursor. For instance, 2-methylpyridine-6-carboxaldehyde-1-oxide could be converted to its oxime, 2-(hydroxyiminomethyl)-6-methylpyridine 1-oxide. prepchem.com Subsequent dehydration of this oxime using a suitable dehydrating agent would yield the desired this compound.
| Precursor | Key Transformation |
| 2-Bromo-6-methylpyridine 1-oxide | Nucleophilic substitution with a cyanide source |
| 2-(Hydroxyiminomethyl)-6-methylpyridine 1-oxide | Dehydration |
Functional Group Interconversions on Pyridine N-Oxides
A prevalent strategy for the synthesis of this compound involves the manipulation of functional groups on a pre-formed pyridine N-oxide ring. This approach leverages the reactivity of the N-oxide group, which activates the pyridine ring towards certain transformations.
Nucleophilic Substitution Reactions on Substituted Pyridine N-Oxides (e.g., from 2-Chloro-6-methylpyridine (B94459) 1-oxide)
The introduction of a cyano group at the C-2 position of the 6-methylpyridine 1-oxide scaffold can be effectively achieved through nucleophilic substitution of a suitable leaving group, such as a halogen. The synthesis begins with the preparation of a halo-substituted precursor, for instance, 2-chloro-6-methylpyridine 1-oxide.
The oxidation of 2-chloro-6-methylpyridine is a common method to produce the corresponding N-oxide. This reaction is typically carried out using oxidizing agents like hydrogen peroxide in an acidic medium such as acetic acid, often at elevated temperatures to ensure complete conversion. researchgate.net The presence of the N-oxide functionality is crucial as it enhances the electrophilic character of the C-2 and C-6 positions, making them more susceptible to nucleophilic attack. researchgate.net
Once 2-chloro-6-methylpyridine 1-oxide is obtained, the chlorine atom can be displaced by a cyanide nucleophile. This type of substitution reaction is a cornerstone in the synthesis of cyanopyridines. researchgate.net A general and widely applicable method for the cyanation of pyridine N-oxides is the Reissert-Henze reaction. researchgate.netresearchgate.net This reaction typically involves the activation of the pyridine N-oxide by an acylating or alkylating agent, followed by the introduction of the cyanide group. researchgate.netresearchgate.net
A well-documented procedure for a closely related transformation is the synthesis of 2-cyano-6-methylpyridine from 2-picoline-1-oxide. In this process, 2-picoline-1-oxide is first activated by reaction with dimethyl sulfate to form 1-methoxy-2-methylpyridinium methyl sulfate. This intermediate is then treated with an aqueous solution of sodium cyanide to yield 2-cyano-6-methylpyridine. semanticscholar.org This method highlights a convenient and general approach for preparing cyano derivatives of pyridines from their readily available N-oxides. semanticscholar.org
While a specific, detailed experimental protocol for the direct conversion of 2-chloro-6-methylpyridine 1-oxide to this compound via nucleophilic substitution with a cyanide salt is not extensively detailed in the reviewed literature, the general principles of the Reissert-Henze reaction and related cyanation methods strongly suggest its feasibility. The reaction would likely proceed by treating 2-chloro-6-methylpyridine 1-oxide with a cyanide source, such as potassium or sodium cyanide, potentially in the presence of an activating agent to facilitate the substitution.
Table 1: Reagents and Conditions for the Synthesis of 2-Cyanopyridines from Pyridine N-Oxides
| Starting Material | Activating Agent | Cyanide Source | Product | Reference |
| 2-Picoline-1-oxide | Dimethyl sulfate | Sodium cyanide | 2-Cyano-6-methylpyridine | semanticscholar.org |
| Pyridine N-oxides | Acylating agent | Cyanide ions | Cyanopyridines | researchgate.net |
| Pyridine N-oxide quaternary salts | - | Cyanide ions | Cyanopyridines | researchgate.net |
| 4-Amidopyridine N-oxide | Dimethylcarbamoyl chloride | Potassium cyanide | 2-Cyano-4-amidopyridine | researchgate.net |
Ring-Forming Reactions Yielding Pyridine N-Oxide Scaffolds
An alternative to the functionalization of a pre-existing ring is the construction of the pyridine N-oxide scaffold itself through cyclization reactions. These methods involve the condensation of acyclic precursors to form the heterocyclic ring with the desired substituents already in place.
While numerous methods exist for the synthesis of the pyridine ring, specific examples leading directly to this compound are not prominently featured in the surveyed literature. However, general strategies for pyridine synthesis can be adapted to target such structures. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and ethynyl (B1212043) ketones. Conceptually, a suitably substituted acyclic precursor bearing a cyano group and a methyl group could be designed to cyclize and subsequently be oxidized to the target N-oxide.
Another approach involves the reaction of 1,3-dienes with cyanogen, which has been reported to yield 2-cyanopyridines through a Diels-Alder type condensation followed by dehydrogenation. While this method directly installs the cyano group at the 2-position, the introduction of the methyl group at the 6-position and subsequent N-oxidation would require further steps.
The synthesis of substituted pyridine N-oxides can also be achieved through the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air, leading to asymmetrical 2,6-diarylpyridines. While this demonstrates a ring-closing strategy, significant modification of the starting materials would be necessary to incorporate the cyano and methyl functionalities at the desired positions and to favor the formation of the N-oxide.
Chemical Reactivity and Mechanistic Investigations of 2 Cyano 6 Methylpyridine 1 Oxide
Influence of Substituents on Reactivity (Cyano and N-Oxide Groups)
The reactivity of the pyridine (B92270) nucleus in 2-cyano-6-methylpyridine 1-oxide is significantly modulated by the electronic effects of both the cyano and the N-oxide functionalities. The N-oxide group, through its canonical forms, can act as both an electron-donating and an electron-withdrawing group. acs.org This dual nature enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.org The oxygen atom of the N-oxide can donate electron density to the ring, particularly at the 2- and 4-positions, making these sites more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom inductively withdraws electron density, activating the ring for nucleophilic attack, also primarily at the 2- and 4-positions.
The cyano group at the 2-position is a potent electron-withdrawing group due to both induction and resonance. This significantly influences the electron distribution within the pyridine ring, generally deactivating it towards electrophilic substitution and further activating it towards nucleophilic attack. The presence of the electron-donating methyl group at the 6-position provides a contrasting electronic influence, albeit weaker than the cyano group.
N-Oxide Directed Reactivity
The N-oxide group is a powerful directing group, fundamentally altering the typical reactivity of the pyridine ring.
Activation Towards Nucleophilic Attack
The N-oxide functionality markedly increases the susceptibility of the pyridine ring to nucleophilic attack, especially at the C2 and C4 positions. numberanalytics.com This is a consequence of the oxygen atom's ability to accept electron density, thereby stabilizing the intermediate formed during nucleophilic addition.
A prominent example of this reactivity is the synthesis of 2-cyanopyridines from pyridine N-oxides, a reaction directly relevant to the formation of compounds like 2-cyano-6-methylpyridine. The reaction of a pyridine N-oxide with a cyanide source in the presence of an activating agent, such as an acylating agent, leads to the formation of the corresponding 2-cyanopyridine (B140075). chem-soc.si For instance, 2-cyano-6-methylpyridine can be synthesized from 2-picoline-1-oxide (2-methylpyridine 1-oxide) by first activating the N-oxide with dimethyl sulfate (B86663) to form 1-methoxy-2-methylpyridinium methyl sulfate, which then reacts with sodium cyanide. orgsyn.org This transformation underscores the N-oxide's role in facilitating nucleophilic displacement at the 2-position.
Further studies on the cyanation of substituted pyridine N-oxides have shown that the reaction can proceed efficiently. For example, the direct cyanation of 4-amidopyridine N-oxide to 2-cyano-4-amidopyridine has been achieved using potassium cyanide and dimethylcarbamoyl chloride, highlighting the utility of this methodology for introducing a cyano group at the alpha-position to the N-oxide. chem-soc.si
| Reactant | Reagents | Product | Yield (%) | Reference |
| 2-Picoline-1-oxide | 1. (CH₃)₂SO₄2. NaCN | 2-Cyano-6-methylpyridine | Not specified | orgsyn.org |
| 4-Amidopyridine N-oxide | KCN, (CH₃)₂NCOCl | 2-Cyano-4-amidopyridine | Good | chem-soc.si |
Activation Towards Electrophilic Attack
The N-oxide group also activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 4-position. This is attributed to the resonance donation from the N-oxide oxygen, which increases electron density at the C4-position. researchgate.net For example, the nitration of pyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid yields 4-nitropyridine-N-oxide. oc-praktikum.de Similarly, halogenation of pyridine N-oxides can be directed to the 2- and 4-positions. researchgate.net
In the case of this compound, the directing effects of the substituents would be in competition. The N-oxide directs to the 4-position, the methyl group (ortho, para-directing) would also favor the 4-position, while the strongly deactivating cyano group (meta-directing) would direct to the 3- and 5-positions. The concerted directing effect of the N-oxide and the methyl group towards the 4-position would likely dominate, leading to electrophilic substitution primarily at this position, provided the reaction conditions are suitable to overcome the deactivating effect of the cyano group.
Specific Reaction Types and Transformations
Redox Chemistry of the N-Oxide Moiety
The N-oxide group can be readily reduced (deoxygenated) to the corresponding pyridine. This transformation is a crucial step in many synthetic sequences where the N-oxide is used as a temporary activating or directing group. A variety of reducing agents can effect this change.
Recent studies have explored the photocatalytic deoxygenation of pyridine N-oxides. For instance, a rhenium-based photocatalyst has been shown to effectively deoxygenate a range of para-substituted pyridine N-oxides. The rate of this reaction is influenced by the electronic nature of the substituent. Electron-withdrawing groups, such as a cyano group, have been observed to accelerate the deoxygenation process.
| Substituent at 4-position | Hammett Constant (σp) | Time for Full Conversion (h) | Reference |
| -NMe₂ | -0.83 | 126 | semanticscholar.org |
| -OMe | -0.27 | 14 | semanticscholar.org |
| -Me | -0.17 | 14 | semanticscholar.org |
| -H | 0.00 | 8 | semanticscholar.org |
| -Cl | 0.23 | 8 | semanticscholar.org |
| -CN | 0.66 | 0.5 | semanticscholar.org |
As the data indicates, the pyridine N-oxide with a para-cyano group undergoes deoxygenation significantly faster than derivatives with electron-donating or less electron-withdrawing substituents. This suggests that the deoxygenation of this compound would also be a facile process.
Polonovski-type Rearrangements and Analogous Transformations
The Polonovski reaction is a classic transformation of tertiary amine N-oxides, including pyridine N-oxides. organicreactions.org It involves the reaction of the N-oxide with an acylating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride, to generate an iminium ion intermediate. numberanalytics.comsynarchive.com This intermediate can then undergo further reactions, often leading to the formation of an α-substituted pyridine or a rearranged product. chem-station.com
The general mechanism involves the acylation of the N-oxide oxygen, followed by elimination to form the iminium ion. chemistry-reaction.com In the context of this compound, the reaction would likely involve the formation of an iminium ion at the 6-methyl position. The strongly electron-withdrawing nature of the cyano group at the 2-position would likely disfavor the formation of an iminium ion at that position. The subsequent fate of the iminium ion at the 6-position would depend on the specific reaction conditions and the presence of nucleophiles. This could lead to functionalization of the methyl group. While specific examples for this compound are not prevalent in the literature, the general principles of the Polonovski reaction suggest a pathway for the selective functionalization of the 6-methyl group.
Deoxygenative C2-Functionalization Strategies
Deoxygenative functionalization is a powerful strategy for the synthesis of substituted pyridines from their corresponding N-oxides. researchgate.net This process typically involves two key steps: activation of the N-oxide and subsequent nucleophilic attack, which leads to functionalization and concomitant or subsequent removal of the oxygen atom.
A classic example of this strategy is the Reissert-Henze reaction, where a pyridine N-oxide is treated with a cyanating agent in the presence of an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, to yield a 2-cyanopyridine. chem-soc.si The mechanism involves the acylation of the N-oxide oxygen, which activates the pyridine ring for nucleophilic attack by the cyanide ion at the C2 position. A subsequent elimination step results in the formation of the 2-cyanopyridine and the release of the activating group.
While specific studies on the deoxygenative C2-functionalization of this compound are not extensively detailed, the synthesis of its deoxygenated counterpart, 2-cyano-6-methylpyridine, from 2-methylpyridine (B31789) 1-oxide (2-picoline-1-oxide) provides a highly relevant illustration of this strategy. orgsyn.org In this procedure, 2-methylpyridine 1-oxide is first activated with dimethyl sulfate to form the 1-methoxy-2-methylpyridinium salt. This activation dramatically increases the electrophilicity of the pyridine ring, facilitating the addition of a cyanide nucleophile, which, after elimination, yields the C2-cyanated product. orgsyn.org
Table 1: Reagents in the Synthesis of 2-Cyano-6-methylpyridine via Deoxygenative Cyanation
| Step | Reagent | Purpose |
|---|---|---|
| Activation | Dimethyl sulfate | Activates the N-oxide for nucleophilic attack |
| Cyanation | Sodium cyanide | Provides the cyanide nucleophile for C2-functionalization |
This table illustrates the key reagents used in the synthesis of 2-cyano-6-methylpyridine from 2-methylpyridine 1-oxide, a process that exemplifies a deoxygenative C2-functionalization reaction. orgsyn.org
This type of reaction underscores a general principle: the N-oxide group serves as an "activating handle" that can be removed after directing a nucleophile to a specific position on the pyridine ring. For this compound, the C2 position is already occupied. Therefore, deoxygenative functionalization strategies would logically target other positions, or potentially involve displacement of the existing cyano group, although the latter is less commonly reported.
Addition of Nucleophiles to Pyridine N-Oxides
The introduction of substituents onto the pyridine ring can be effectively achieved through the addition of nucleophiles to activated pyridine N-oxides. scripps.edu The regioselectivity of this addition is governed by the electronic properties of both the activating agent and the substituents already present on the pyridine ring. For this compound, the electron-withdrawing nature of the C2-cyano group and the N-oxide itself significantly influences the sites of potential nucleophilic attack.
Upon activation with an appropriate reagent, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or a phosphonium (B103445) salt like PyBroP, the pyridine ring becomes highly electrophilic. scripps.edu Nucleophilic attack is then favored at the positions para (C4) or ortho (C2, C6) to the N-oxide. In the case of this compound, the C2 and C6 positions are already substituted. The strong electron-withdrawing cyano group at C2 would further activate the C4 and C6 positions towards nucleophilic attack.
The general mechanism proceeds as follows:
Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., POCl₃), forming a highly reactive intermediate with a good leaving group on the nitrogen atom.
Nucleophilic Addition: A nucleophile attacks the electron-deficient pyridine ring, typically at the C4 or C6 position.
Rearomatization: The intermediate rearomatizes by eliminating the leaving group from the nitrogen, resulting in a substituted pyridine.
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized pyridines.
Table 2: Representative Nucleophiles for Addition to Activated Pyridine N-Oxides
| Nucleophile Class | Example(s) | Potential Product Type |
|---|---|---|
| Halides | Cl⁻ (from POCl₃) | Chloropyridines |
| Amines | Secondary Amines | Aminopyridines |
| Thiols | Aliphatic Thiols | Thiopyridines |
| Enolates | Malonates | Alkylated Pyridines |
| Organometallics | Grignard Reagents | Alkylated/Arylated Pyridines |
This table presents examples of nucleophiles known to react with activated pyridine N-oxides. The reaction with this compound would be expected to yield pyridines functionalized at the C4 or C6 position.
Given the steric hindrance from the C6-methyl group and the electronic activation provided by the C2-cyano group, nucleophilic addition to activated this compound would likely show a preference for the C4 position. However, reaction at the C6-methyl group (e.g., via deprotonation with a strong base followed by reaction with an electrophile) presents an alternative pathway for functionalization.
Derivatization and Functionalization Strategies of 2 Cyano 6 Methylpyridine 1 Oxide
Transformations of the Nitrile Group
The cyano group is a highly valuable functional group in organic synthesis, amenable to a wide array of transformations.
Hydrolysis Reactions to Carboxylic Acids or Esters
Alternatively, the nitrile can be converted into an ester, such as methyl 6-methylpyridine-2-carboxylate 1-oxide. A common route to esters from the corresponding carboxylic acid involves Fischer esterification. For instance, 6-methylpicolinic acid can be esterified by refluxing with an alcohol, like ethanol (B145695), in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This method has been reported to yield the corresponding ethyl ester in good yields.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| 6-Methylpicolinic acid | Ethanol, Sulfuric acid, Reflux | Ethyl 6-methylpicolinate | 78% | chemicalbook.com |
This table illustrates a typical esterification of the corresponding carboxylic acid, a reaction that would follow the initial hydrolysis of the nitrile.
Conversion to Carboximidates
The Pinner reaction provides a classic method for converting nitriles into carboximidates (or imino esters) through the acid-catalyzed addition of an alcohol. wikipedia.org This reaction proceeds via a nitrile-protonated intermediate that is then attacked by the alcohol. The resulting Pinner salt can be neutralized to afford the free carboximidate.
While a specific Pinner reaction for 2-cyano-6-methylpyridine 1-oxide has not been detailed in the reviewed literature, a related approach involves the reaction of 2-cyanopyridine (B140075) N-oxides with sodium methoxide (B1231860) in methanol (B129727) to form the corresponding methyl carboximidates. This method has been shown to be highly efficient for various substituted 2-cyanopyridine N-oxides.
Subsequent Transformations of Carboximidates (e.g., to Oxazoline (B21484) Derivatives)
Carboximidates are valuable intermediates that can be further transformed into a variety of heterocyclic compounds. A notable application is their conversion into oxazoline derivatives. The reaction of a pyridine-derived carboximidate with an amino alcohol, such as (S)-phenylglycinol, can lead to the formation of a chiral oxazoline.
Research on 2-cyanopyridine N-oxide derivatives has shown that the corresponding methyl carboximidates can be cyclized with amino alcohols to yield 2-(N-oxidopyridin-2-yl)oxazolines. However, it has been noted that these N-oxide-containing oxazolines can be unstable, sensitive to moisture, and may decompose or hydrolyze to the corresponding hydroxy amides during purification. This instability presents a significant challenge in their isolation and further use.
Transformations Involving the Pyridine (B92270) Ring
The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, facilitating certain transformations while potentially hindering others.
Electrophilic Aromatic Substitution Reactions
The N-oxide group in pyridine derivatives is known to activate the pyridine ring towards electrophilic aromatic substitution, primarily at the 4-position, and to a lesser extent, the 2- and 6-positions. However, the presence of a deactivating cyano group and an activating methyl group on the ring of this compound creates a more complex substitution pattern.
Common electrophilic substitution reactions include nitration and halogenation. While specific studies on this compound are scarce, general principles suggest that nitration would likely occur at the 4-position, directed by the N-oxide. Halogenation, such as bromination, can also be achieved on pyridine N-oxides, often requiring specific reagents to achieve good yields and regioselectivity. For example, bromination of pyridine N-oxide itself can yield 3,5-dibromopyridine (B18299) N-oxide under acylating conditions. uni.lu The synthesis of 2-bromo-6-methylpyridine (B113505) 1-oxide has been reported via the oxidation of 2-bromo-6-methylpyridine with hydrogen peroxide in acetic acid, providing a potential precursor for further functionalization.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromo-6-methylpyridine | 30% Hydrogen peroxide, Acetic acid, 90 °C, 24 h | 2-Bromo-6-methylpyridine 1-oxide | 75% |
This table details the synthesis of a halogenated precursor that could be used in subsequent cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For pyridine derivatives, these reactions typically involve a halogenated pyridine as one of the coupling partners. The aforementioned synthesis of 2-bromo-6-methylpyridine 1-oxide provides a key starting material for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. yonedalabs.comwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org A 2-halo-6-methylpyridine 1-oxide could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl substituent at the 2-position of a 2-halo-6-methylpyridine 1-oxide.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.govnih.govresearchgate.net This would be a valuable method for introducing a variety of primary or secondary amines at the 2-position of a 2-halo-6-methylpyridine 1-oxide.
While specific examples of these cross-coupling reactions on 2-halo-6-methylpyridine 1-oxide are not extensively documented in the reviewed literature, the general applicability of these methods to a wide range of heterocyclic halides suggests their feasibility.
Modification of the N-Oxide Functionality
The N-oxide group in this compound is a key functional handle that allows for a variety of chemical transformations. These modifications can either restore the parent pyridine ring system or introduce further complexity to the molecule. The electronic properties of the cyano and methyl substituents on the pyridine ring play a significant role in influencing the reactivity of the N-oxide functionality.
Reduction to Parent Pyridine Derivatives
The deoxygenation of pyridine N-oxides to their corresponding parent pyridines is a fundamental and widely utilized transformation in organic synthesis. nih.gov This reduction removes the oxygen atom from the nitrogen, restoring the aromatic pyridine core. For this compound, this reaction yields 2-cyano-6-methylpyridine. A variety of reagents and catalytic systems have been developed for this purpose, with recent advancements focusing on milder, more selective methods.
One effective approach involves photocatalysis. In a study on the photocatalytic reduction of para-substituted pyridine N-oxides using a rhenium-based catalyst (Re-3), it was observed that substrates with electron-withdrawing groups, such as a cyano group, underwent rapid conversion. rsc.org The deoxygenation of a para-cyano substituted pyridine N-oxide reached a 43% yield of the corresponding pyridine in just 30 minutes, highlighting the favorable kinetics for such substrates. rsc.org This suggests that this compound would be a suitable candidate for this type of reduction.
Another modern method utilizes visible light-induced deoxygenation. Research has shown that pyridine N-oxides bearing electron-withdrawing groups, including cyano substituents, are well-tolerated in these reactions, leading to good to excellent yields of the deoxygenated products. acs.org These reactions are typically carried out under an argon atmosphere, irradiated with 404 nm LEDs at room temperature in the presence of a thioxanthone-based photocatalyst (TX) and trifluoromethanesulfonic acid (TfOH) in an anhydrous solvent like acetone. acs.org
The general conditions for these photocatalytic deoxygenation reactions are summarized in the table below.
Table 1: Representative Conditions for Photocatalytic Deoxygenation of Substituted Pyridine N-Oxides
| Catalyst System | Light Source | Solvent | Additives | Temperature | Substrate Scope | Ref |
|---|---|---|---|---|---|---|
| [Re(bpy)(CO)₃Cl]-type (Re-3) | Not specified | CD₃CN | DIPEA | 20 °C | Effective for electron-withdrawing groups (e.g., -CN, -Cl) | rsc.org |
| Thioxanthone (TX) | 404 nm LEDs | Acetone | TfOH | Room Temp. | Tolerates various electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) | acs.org |
While classical methods using reagents like phosphorus trichloride (B1173362) (PCl₃) are also effective for the deoxygenation of sterically hindered or complex pyridine N-oxides, photocatalytic methods offer a milder and often more chemoselective alternative. rsc.org
Further Oxidation to More Complex N-Oxide Derivatives
The further oxidation of this compound to generate more complex N-oxide derivatives is a challenging and less commonly reported transformation. The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the pyridine ring, which in turn affects its susceptibility to further oxidation.
Research on the N-oxidation of pyridine derivatives using reagents like p-(methoxycarbonyl)perbenzoic acid (p-MCPBA) has shown that the presence of electron-accepting groups, such as chloro (Cl) and cyano (CN), reduces the rate of oxidation. researchgate.net This deactivating effect makes it difficult to introduce additional oxygen atoms to other heteroatoms or to achieve further oxidation on the pyridine ring itself. It has been noted that multiple oxidations on pyridine rings can be tricky or even impossible to achieve. scripps.edu
While direct further oxidation of the N-oxide is not well-documented, other oxidative functionalizations at different positions of the molecule are known. For instance, visible light-induced hydroxymethylation of pyridine N-oxides at the C2-position has been reported. acs.org This reaction, however, functionalizes a carbon atom of the ring rather than creating a more complex N-oxide derivative.
In the context of oxidative degradation, studies on the oxidative ammonolysis of related compounds like 2-methyl-5-ethylpyridine on vanadium oxide catalysts show that the methyl group can be oxidized to a cyano group. researchgate.net This type of reaction, however, does not lead to the formation of a more complex N-oxide but rather to the modification of the alkyl substituent.
Given the electronic deactivation by the cyano group, the formation of more complex N-oxide derivatives from this compound remains a synthetic challenge. The existing literature primarily focuses on the reduction of the N-oxide or functionalization at other sites of the molecule.
Coordination Chemistry and Catalytic Roles of Pyridine N Oxides, Including 2 Cyano 6 Methylpyridine 1 Oxide
Pyridine (B92270) N-Oxides as Ligands in Metal Complexes
Pyridine N-oxides are a versatile class of ligands in coordination chemistry. wikipedia.orgdtic.mil Their coordination behavior is largely dictated by the zwitterionic N-O group, which makes them chemically distinct from their parent pyridines. nih.gov Generally, pyridine N-oxides are significantly less basic than pyridines; for instance, the pKa of protonated pyridine N-oxide is approximately 0.8, making them weaker donors towards metal centers. wikipedia.orgscripps.edu They typically bind to metal ions through the oxygen atom, with a metal-oxygen-nitrogen (M-O-N) angle of around 130° observed in many complexes. wikipedia.org
Donor Properties and Binding Modes
The primary donor site in a pyridine N-oxide ligand is the oxygen atom. wikipedia.org This oxygen atom possesses strong Lewis basicity, allowing it to form stable coordination bonds with a wide variety of metal centers. acs.org The coordination chemistry of pyridine N-oxides has been explored with numerous transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), and iron(II), often forming homoleptic octahedral complexes with the general formula [M(PyNO)₆]²⁺. wikipedia.orgdtic.mil
Pyridine N-oxides exhibit diverse binding modes, acting not only as simple monodentate ligands but also engaging in more complex coordination. Depending on the metal center, counter-ions, and the steric and electronic properties of substituents on the pyridine ring, the N-oxide oxygen can act as a bridge between multiple metal centers. nih.gov For example, studies on methyl-substituted pyridine N-oxides have revealed monodentate, bidentate (bridging two metal ions), and even tridentate coordination. nih.gov In some cases, such as with 4-methylpyridine (B42270) N-oxide, the ligand can adopt a μ₂-bridging mode to form one-dimensional coordination polymers.
Influence of Substituents on Coordination Behavior
The coordination behavior of pyridine N-oxide ligands is highly sensitive to the nature and position of substituents on the pyridine ring. These substituents can modify the electronic properties of the N-O group and introduce steric constraints, thereby influencing the ligand's donor strength and the resulting complex's geometry.
Electron-donating groups, such as methyl (-CH₃) or amino (-NH₂) groups, increase the electron density on the oxygen atom. This enhancement of the N-oxide's Lewis basicity generally leads to a greater complexation ability. nih.gov Conversely, strong electron-withdrawing substituents, like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the oxygen atom. acs.orgpipzine-chem.com This reduction in basicity makes the ligand a weaker donor, which can affect the stability and structure of the resulting metal complex. acs.orgresearchgate.net
In the case of 2-cyano-6-methylpyridine 1-oxide , there are competing electronic effects. The methyl group at the 6-position is electron-donating, which would tend to enhance the donor strength of the N-oxide oxygen. However, the cyano group at the 2-position is strongly electron-withdrawing, which is expected to significantly reduce the electron density on the N-oxide oxygen, thereby decreasing its basicity and making it a weaker ligand compared to unsubstituted pyridine N-oxide or 2-methylpyridine (B31789) 1-oxide. nih.govpipzine-chem.com
Steric hindrance also plays a critical role. Substituents at the ortho-positions (2- and 6-positions) can sterically hinder the approach of a metal ion to the N-oxide oxygen. For instance, the presence of two ortho-methyl groups in 2,6-dimethylpyridine (B142122) N-oxide limits the accessibility of the oxygen atom, consistently forcing a bidentate bridging mode in its silver(I) complexes, whereas less hindered methyl-substituted N-oxides can adopt higher coordination denticities. nih.gov For This compound , the methyl group at the 6-position and the cyano group at the 2-position create a sterically demanding environment around the N-oxide group, which would likely influence the geometry of its metal complexes.
Table 1: Effect of Substituents on Pyridine N-Oxide Coordination Properties
| Substituent Type | Position on Ring | Effect on Electron Density at Oxygen | Impact on Ligand Donor Strength | References |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -NH₂) | Para (4-), Ortho (2-, 6-) | Increases | Enhances complexation ability | nih.gov, acs.org |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Para (4-), Ortho (2-, 6-) | Decreases | Weakens complexation ability | researchgate.net, pipzine-chem.com, acs.org |
| Steric Bulk (e.g., -CH₃) | Ortho (2-, 6-) | No direct electronic effect | Hinders metal approach, can limit binding modes | nih.gov |
Catalytic Applications of Pyridine N-Oxides
The unique electronic properties of the N-O bond have established pyridine N-oxides as effective molecules in catalysis, serving as both metal-free organocatalysts and as crucial ligands in metal-catalyzed transformations. scripps.edunih.gov
Role in Metal-Free Catalysis
Chiral heteroaromatic N-oxides have emerged as a significant class of organocatalysts capable of high asymmetric induction. nih.gov Their utility stems from the strong Lewis basicity of the N-oxide oxygen. nih.gov This property is ideal for activating reagents with high affinity for oxygen, particularly organosilicon compounds. nih.gov For example, chiral pyridine N-oxides are highly effective in catalyzing allylation, propargylation, and allenylation reactions of aldehydes with corresponding allyltrichlorosilanes. nih.gov
Furthermore, pyridine N-oxides can act as precursors for highly reactive oxygen-centered radicals. Through single-electron oxidation, often facilitated by a photoredox catalyst, a pyridine N-oxyl radical cation can be generated. This species is a powerful hydrogen atom transfer (HAT) agent, capable of activating C-H bonds in a variety of substrates for subsequent functionalization, such as alkylation and heteroarylation. acs.org
Role in Metal-Catalyzed Reactions
In metal-based catalysis, pyridine N-oxides primarily function as ligands that can modulate the electronic and steric properties of a metal center. scripps.edu Chiral N-oxides have been successfully employed as ligands for metal complexes that catalyze reactions like Michael additions and nitroaldol reactions. nih.gov
The N-oxide functionality also plays a direct role in various transformations. For instance, the deoxygenation of pyridine N-oxides can be achieved through photoredox catalysis using metal complexes, such as those based on rhenium. nih.gov Research has shown that the electronic nature of the substituents on the pyridine N-oxide ring significantly affects the reaction rate. In a photocatalytic deoxygenation system, pyridine N-oxides bearing electron-withdrawing substituents, such as a cyano group, undergo reduction much faster than those with electron-donating groups. nih.gov This enhanced reactivity is attributed to the lower electron density on the N-oxide, making it more susceptible to reduction. nih.govresearchgate.net This finding is directly relevant to This compound , suggesting it would be a highly reactive substrate in such catalytic deoxygenation reactions.
Additionally, the N-oxide group can serve as a directing group to facilitate C-H activation at the 2- and 6-positions of the pyridine ring in reactions catalyzed by transition metals like nickel. nih.gov
Table 2: Selected Catalytic Applications of Pyridine N-Oxides
| Catalytic System | Role of Pyridine N-Oxide | Type of Transformation | Specific Example | References |
|---|---|---|---|---|
| Metal-Free (Organocatalysis) | Lewis Base Catalyst | Allylation of aldehydes | Activation of allyltrichlorosilane | nih.gov |
| Metal-Free (Photoredox) | HAT Reagent Precursor | Aliphatic C-H Functionalization | Generation of oxygen-centered radicals | acs.org |
| Metal-Catalyzed (Rhenium) | Substrate | Photocatalytic Deoxygenation | Deoxygenation of substituted pyridine N-oxides | nih.gov |
| Metal-Catalyzed (Zinc) | Ligand | Michael Addition | Catalyst for thiol-Michael additions | bldpharm.com |
Advanced Spectroscopic and Structural Elucidation of 2 Cyano 6 Methylpyridine 1 Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton NMR (¹H NMR)
Specific ¹H NMR data, including chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and coupling constants (J) for the aromatic protons and the methyl group protons of 2-cyano-6-methylpyridine 1-oxide, are not documented in the searched resources. For comparison, in the related compound 2-methylpyridine (B31789) N-oxide, the methyl protons typically appear as a singlet around δ 2.53 ppm, while the aromatic protons are observed in the range of δ 7.20-8.30 ppm. However, the introduction of a cyano group at the 2-position would significantly alter the electronic environment and thus the chemical shifts of the neighboring protons.
Carbon-13 NMR (¹³C NMR)
Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts for the seven distinct carbon atoms—including the methyl carbon, the five pyridine (B92270) ring carbons, and the nitrile carbon—is not available in the reviewed literature. The chemical shift for the nitrile carbon (C≡N) is typically expected in the range of 110-120 ppm. The presence of the N-oxide and cyano groups would influence the shifts of the aromatic carbons significantly compared to simpler pyridine derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While a full IR spectrum for this compound is not available, characteristic absorption bands would be expected for the C≡N (nitrile) stretch, typically around 2200-2250 cm⁻¹, the N-O (N-oxide) stretch, and C-H vibrations of the aromatic ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement to help confirm the molecular formula, could not be found for this compound. For a molecular formula of C₇H₆N₂O, the expected exact mass would be approximately 134.0480 g/mol .
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. The calculated elemental composition for this compound (C₇H₆N₂O) is approximately:
Carbon (C): 62.68%
Hydrogen (H): 4.51%
Nitrogen (N): 20.88%
Oxygen (O): 11.93%
No experimental or "found" values from an actual elemental analysis of the compound are reported in the available literature.
Applications of 2 Cyano 6 Methylpyridine 1 Oxide in Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The strategic placement of functional groups in 2-cyano-6-methylpyridine 1-oxide makes it a valuable starting material for the synthesis of more intricate heterocyclic systems. The N-oxide group activates the pyridine (B92270) ring for both electrophilic and nucleophilic substitution, while the cyano and methyl groups provide handles for further functionalization.
Synthesis of Substituted Pyridines
Pyridine N-oxides are well-established precursors for the synthesis of substituted pyridines due to their enhanced reactivity compared to the parent pyridines. semanticscholar.orgresearcher.life The N-oxide functionality facilitates nucleophilic attack at the C2 and C6 positions. In the case of this compound, the presence of the electron-withdrawing cyano group and the methyl group influences the regioselectivity of these reactions.
The general strategy for the synthesis of 2-substituted pyridines from pyridine N-oxides often involves activation of the N-oxide followed by the addition of a nucleophile. semanticscholar.orgscripps.edu For instance, treatment with reagents like phosphorus oxychloride or sulfuryl chloride can generate a reactive intermediate that is readily attacked by nucleophiles. Subsequent deoxygenation yields the substituted pyridine.
While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity patterns of pyridine N-oxides suggest its utility in this context. semanticscholar.orgresearcher.life Nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions could potentially be employed to introduce a variety of substituents at the C6 position, displacing the methyl group or reacting at other available positions on the ring. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of accessible substituted pyridines.
| Reagent Type | Potential Product |
| Grignard Reagents (RMgX) | 2-Cyano-6-alkyl/aryl-pyridines |
| Cyanide (e.g., KCN) | 2,6-Dicyanopyridine derivatives |
| Amines | 2-Cyano-6-aminopyridine derivatives |
Synthesis of Fused Heterocycles (e.g., Thieno[2,3-b]pyridines, Pyrazolopyridines, Imidazopyridines)
The reactivity of this compound lends itself to the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. ias.ac.in
Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves the reaction of a substituted pyridine with a sulfur-containing reagent. researchgate.netnih.govmdpi.com A common approach is the Gewald reaction, which utilizes an α-cyano ketone, an activated methylene (B1212753) compound, and elemental sulfur. While direct use of this compound is not the most common route, its derivatives could be employed. For example, the methyl group could be functionalized to an appropriate ketone or the cyano group could participate in cyclization reactions. One general method involves the reaction of a 2-halopyridine-3-carbonitrile with a sulfur nucleophile, followed by cyclization. researchgate.net this compound could potentially be converted to a 2-halo derivative to enter such a synthetic sequence.
Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. researchgate.net Alternatively, a suitably functionalized pyridine derivative can react with hydrazine (B178648). For instance, a 2-chloro-3-acylpyridine can be treated with hydrazine to form the pyrazole (B372694) ring. The functional groups on this compound could be manipulated to generate the necessary precursors for such cyclizations.
Imidazopyridines: Imidazo[1,2-a]pyridines are an important class of fused heterocycles. rsc.orgacs.orgmdpi.com A prevalent synthetic method is the reaction of a 2-aminopyridine (B139424) with an α-haloketone. tci-thaijo.org To utilize this compound, it would first need to be converted to a 2-amino-6-methylpyridine (B158447) derivative. This can be achieved through various methods, such as the Hofmann or Curtius rearrangement of the corresponding carboxamide derived from the cyano group. Once the 2-aminopyridine is obtained, it can be reacted with an appropriate α-haloketone to furnish the imidazo[1,2-a]pyridine (B132010) core.
| Fused Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Thieno[2,3-b]pyridines | Gewald reaction or cyclization of 2-halopyridine-3-carbonitriles. researchgate.netnih.govmdpi.com | Conversion to a suitable precursor, e.g., a 2-halo derivative. |
| Pyrazolopyridines | Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl or a functionalized pyridine with hydrazine. researchgate.net | Functional group manipulation to create the necessary dicarbonyl or halo-acyl pyridine precursor. |
| Imidazopyridines | Reaction of a 2-aminopyridine with an α-haloketone. rsc.orgacs.orgmdpi.comtci-thaijo.org | Conversion to 2-amino-6-methylpyridine as a key intermediate. |
Precursor to Oligopyridines
Oligopyridines are molecules composed of multiple pyridine units linked together and are of interest for their applications in materials science and as ligands in coordination chemistry. The synthesis of oligopyridines often relies on cross-coupling reactions, such as the Suzuki or Stille coupling, between suitably functionalized pyridine monomers.
This compound can be envisioned as a precursor to a functionalized pyridine monomer for oligopyridine synthesis. For example, conversion of the methyl group to a halogen (e.g., bromine or iodine) via radical halogenation followed by deoxygenation of the N-oxide would yield a 2-cyano-6-halopyridine. This halo-substituted pyridine could then participate in cross-coupling reactions with other pyridine units to build up the oligomeric chain. Alternatively, the cyano group could be transformed into other functionalities suitable for coupling reactions.
Synthesis of Fused BN-Heterocycles
A recent and novel application of N-heterocycles is in the synthesis of fused boron-nitrogen (BN)-heterocycles through a process termed "N-heterocycle-editing". researchgate.netnih.gov This strategy involves the ring-opening of an N-heterocycle, followed by C-H borylation and a reductive C-B bond formation to insert a boron atom into the heterocyclic skeleton. This method provides access to novel BN-isosteres of important heterocyclic compounds.
Given that this is an emerging area, the direct use of this compound has not been specifically reported. However, the general methodology suggests that it could be a potential substrate for such transformations. The reaction typically involves a nickel catalyst and a borylating agent. researchgate.net The pyridine ring of this compound could potentially undergo this editing process to yield a fused BN-heterocycle, with the cyano and methyl groups offering sites for further diversification of the final product.
Precursor for Bioactive Molecule Synthesis
The structural motifs present in this compound are found within various biologically active molecules. Consequently, this compound serves as a valuable starting material for the synthesis of analogs of these natural products and pharmaceuticals.
Fusaric Acid Analogs
Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by various Fusarium species that exhibits a range of biological activities. wikipedia.org Its structure consists of a pyridine ring with a carboxylic acid at the 2-position and a butyl group at the 5-position. The synthesis of fusaric acid and its analogs is of interest for the development of new therapeutic agents. nih.govmdpi.com
While a direct synthesis of fusaric acid from this compound is not a conventional route, the latter can serve as a precursor for the synthesis of fusaric acid analogs. The cyano group at the 2-position can be hydrolyzed to a carboxylic acid, a key feature of fusaric acid. The methyl group at the 6-position and the unsubstituted positions on the pyridine ring provide sites for the introduction of various alkyl or other functional groups to create a library of analogs. For instance, the methyl group could be elaborated into a longer alkyl chain, or functional groups could be introduced at the 3, 4, or 5-positions through electrophilic substitution or other modern synthetic methods, leveraging the activating effect of the N-oxide. semanticscholar.org
Pharmaceutical Intermediates
The structural framework of substituted cyanopyridines is a recurring motif in a multitude of biologically active compounds. chem-soc.si The primary application of this compound in this field is as a strategic intermediate for the synthesis of more complex pyridine derivatives. The N-oxide group activates the pyridine ring, enabling regioselective transformations that would otherwise be difficult to achieve.
A key transformation is the Reissert-Henze reaction, where the pyridine N-oxide is treated with an acylating agent and a cyanide source. nii.ac.jpacs.orgwikipedia.org This process facilitates the introduction of a functional group, typically at the C2 position of the pyridine ring. While the starting material already contains a cyano group, the N-oxide functionality allows for further modifications or the synthesis of related structures with high precision. For instance, the general principle of using pyridine N-oxides is crucial in the synthesis of modern pharmaceuticals. The drug Topiroxostat (FYX-051), a potent xanthine (B1682287) oxidoreductase inhibitor for treating hyperuricemia and gout, is synthesized from a substituted pyridine N-oxide precursor which undergoes cyanation. chem-soc.sinih.gov This highlights the importance of the pyridine N-oxide scaffold in constructing the core of such therapeutic agents. chem-soc.si
| Precursor Compound | Key Transformation | Resulting Moiety | Application/Significance |
|---|---|---|---|
| This compound | Reissert-Henze Reaction and related modifications | Substituted 2-Cyanopyridine (B140075) derivatives | Core structures for biologically active molecules, such as enzyme inhibitors. chem-soc.sinih.gov |
Pesticide Intermediates
In the agrochemical sector, there is a continuous demand for efficient and low-toxicity pesticides. The molecular architecture of these compounds is critical to their selective activity. This compound serves as a valuable building block in this domain, providing a foundational structure for the synthesis of novel pesticides. pipzine-chem.com
The utility of this compound lies in its capacity to be converted into various substituted pyridine derivatives. The presence of the cyano, methyl, and activated N-oxide groups allows for a range of chemical reactions to build more complex molecules. The resulting 6-methylpicolinonitrile structure is a key component in certain agrochemicals, imparting specific biological activities that can effectively combat pests and plant diseases. pipzine-chem.comgoogle.com The conversion of the N-oxide to other functional groups is a strategic step in tailoring the final molecule for its intended pesticidal application.
| Precursor Compound | Synthetic Utility | Resulting Products | Application/Significance |
|---|---|---|---|
| This compound | Precursor to 6-methylpicolinonitrile and its derivatives | Complex heterocyclic compounds | Provides a key structural basis for molecules with unique biological activity for crop protection. pipzine-chem.com |
Utility in Advanced Material Precursor Synthesis
The field of materials science has seen growing interest in nitrogen-containing heterocyclic compounds for the creation of new materials with unique electronic and physical properties. This compound and its derivatives are emerging as important precursors in this area. pipzine-chem.com
The compound can be used to synthesize specialized pyridine-based ligands. The nitrogen atom of the pyridine ring and the nitrogen of the cyano group can act as coordination sites for metal ions. This allows for the construction of sophisticated supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). The functional groups (cyano and methyl) on the pyridine ring can be modified to fine-tune the resulting material's properties, such as its stability, porosity, and conductivity. These tailored materials have potential applications in the development of new electronic devices, sensors, and advanced polymer materials. pipzine-chem.com
| Precursor Compound | Derived Product | Material Type | Potential Application |
|---|---|---|---|
| This compound | Specialized Pyridine-based Ligands | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Development of electronic devices and advanced functional polymers. pipzine-chem.com |
Q & A
What are the established synthetic routes for 2-cyano-6-methylpyridine 1-oxide, and how do reaction conditions influence yield?
Basic
The compound can be synthesized via alkylation-cyanation of pyridine N-oxide derivatives. A robust method involves reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate (a potent alkylating agent) and potassium cyanide. This generates 2,6-dicyano-3-methylpyridine, with subsequent hydrolysis steps yielding derivatives like 6-cyano-5-methylpicolinic acid . Another approach uses pyridine-1-oxide derivatives treated with methyl fluorosulfonate and KCN, achieving yields up to 73% for 2-cyano-4,6-dimethylpyridine analogs . Key factors include:
- Reagent purity : Methyl fluorosulfonate must be anhydrous to avoid side reactions.
- Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Advanced
Discrepancies in NMR or FT-IR spectra may arise from tautomerism or solvent effects. For example, the N-oxide group exhibits distinct shifts in NMR (δ 8.2–8.5 ppm for aromatic protons) and NMR (δ 160–165 ppm for the nitrile carbon). A combined experimental-DFT approach (as used for 2-methylpyridine 1-oxide) is recommended:
- FT-IR : Confirm the N-oxide stretch (~1250–1300 cm) and nitrile group (~2240 cm).
- UV-Vis : Monitor electronic transitions (e.g., π→π* at ~270 nm).
- DFT calculations : Compare experimental data with optimized molecular geometries to resolve ambiguities .
What methodologies are effective for analyzing the reactivity of this compound toward nucleophilic or electrophilic agents?
Advanced
Systematic reactivity studies should employ:
- Nucleophilic substitution : Test with amines (e.g., benzylamine in THF at reflux) to assess CN group displacement.
- Electrophilic aromatic substitution : Use nitration (HNO/HSO) or halogenation (e.g., NBS) to evaluate ring activation by the N-oxide.
- Reduction : LiAlH may reduce the nitrile to an amine, while catalytic hydrogenation (Pd/C) could saturate the pyridine ring.
Controlled experiments under inert atmospheres are critical to avoid side oxidation .
How can researchers mitigate the formation of unexpected byproducts during synthesis?
Advanced
Byproducts like bis-imino esters or hydrolyzed derivatives often arise from over-alkylation or moisture ingress. Strategies include:
- Stoichiometric control : Limit methyl fluorosulfonate to 1.1 equivalents to prevent quaternary salt formation.
- Moisture-free conditions : Use Schlenk techniques and molecular sieves.
- Chromatographic monitoring : TLC (silica, ethyl acetate/hexane) helps detect intermediates like imino esters early .
What are the applications of this compound in medicinal chemistry or materials science?
Basic
The compound serves as a precursor for fusaric acid analogs (antifungal agents) via hydrolysis to picolinic acid derivatives . Its nitrile and N-oxide groups also enable:
- Coordination chemistry : Metal-organic frameworks (MOFs) using Cu(I) or Ag(I) ions.
- Bioisosterism : Replacement of carboxyl groups in drug design due to similar electronic profiles .
How does the N-oxide moiety influence the compound’s biological interactions compared to non-oxidized analogs?
Advanced
The N-oxide enhances hydrogen-bonding capacity and alters lipophilicity (logP reduction by ~1.5 units). In target binding studies :
- Molecular docking : The N-oxide forms strong interactions with polar residues (e.g., Asp/Glu in enzymes).
- Cellular uptake : Reduced membrane permeability compared to non-oxidized pyridines, as shown in assays with Caco-2 cells .
What safety protocols are recommended for handling this compound?
Basic
While specific data for this compound are limited, analogous pyridine N-oxides (e.g., 4-nitropyridine 1-oxide) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
